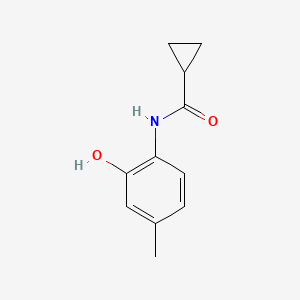
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is a G-protein-coupled receptor that is widely expressed in the central nervous system.
Mécanisme D'action
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. mGluR4 is primarily located in the presynaptic terminals of neurons and regulates the release of glutamate. By enhancing the activity of mGluR4, N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide reduces the release of glutamate, which can have a neuroprotective effect.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, increasing the activity of dopaminergic neurons, and modulating the activity of the endocannabinoid system. These effects may contribute to its therapeutic potential in neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide is that it is a selective and potent modulator of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation. However, one limitation of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly Parkinson's disease, schizophrenia, and addiction. Another area of interest is its potential as a tool for studying the role of mGluR4 in the brain. Additionally, there is interest in developing more soluble analogs of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide that could be used in a wider range of experiments.
Méthodes De Synthèse
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and triethylamine to yield N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction. N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)12-11(14)8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEZAOQZGZYEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

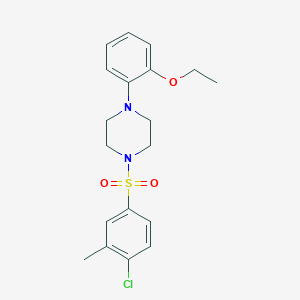

![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
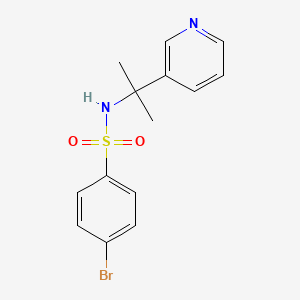
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
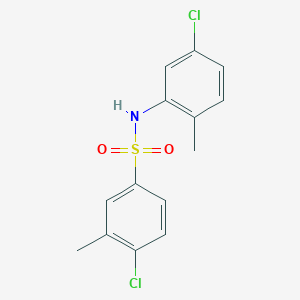

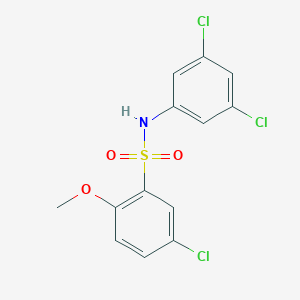

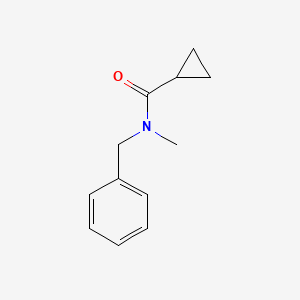
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)